molecular formula C7H5BrN2S B13695819 3-Bromo-6-isothiocyanato-2-methylpyridine CAS No. 1360886-59-4

3-Bromo-6-isothiocyanato-2-methylpyridine

Cat. No.: B13695819
CAS No.: 1360886-59-4
M. Wt: 229.10 g/mol
InChI Key: BRYVCKZNXDDZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-isothiocyanato-2-methylpyridine is a pyridine derivative characterized by three distinct substituents: a bromine atom at position 3, an isothiocyanato (-NCS) group at position 6, and a methyl (-CH₃) group at position 2. The bromine atom enhances electrophilic substitution reactivity, while the isothiocyanato group enables nucleophilic addition or coupling reactions, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

1360886-59-4

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-6-isothiocyanato-2-methylpyridine

InChI

InChI=1S/C7H5BrN2S/c1-5-6(8)2-3-7(10-5)9-4-11/h2-3H,1H3

InChI Key

BRYVCKZNXDDZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N=C=S)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isothiocyanato-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the isothiocyanate group. One common method is as follows:

    Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-methylpyridine.

    Isothiocyanation: The brominated product is then reacted with thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under basic conditions to introduce the isothiocyanate group at the sixth position.

Industrial Production Methods

Industrial production methods for 3-Bromo-6-isothiocyanato-2-methylpyridine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isothiocyanato-2-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Addition Reactions: Reagents like primary amines (R-NH2) in the presence of a base such as triethylamine (Et3N).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products such as 3-azido-6-isothiocyanato-2-methylpyridine.

    Addition Reactions: Thiourea derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Bromo-6-isothiocyanato-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isothiocyanato-2-methylpyridine depends on its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of key biological pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Reactivity

Key Compound :

  • 3-Bromo-6-isothiocyanato-2-methylpyridine :
    • Substituents: Br (3), -NCS (6), -CH₃ (2).
    • Reactivity: Bromine at position 3 directs electrophilic substitutions to positions 4 or 3. The -NCS group at position 6 participates in thiourea formation via nucleophilic attack, useful in bioconjugation .

Comparison Compounds :

3-Bromo-2-chloro-6-(methylthio)pyridine (CAS 1809158-14-2): Substituents: Br (3), Cl (2), -SCH₃ (6). Reactivity: Chlorine at position 2 deactivates the ring, reducing electrophilic substitution compared to the methyl group in the target compound. The -SCH₃ group is less reactive than -NCS, limiting utility in coupling reactions . Applications: Intermediate in organometallic synthesis.

Methyl 2-Amino-6-Bromopyridine-3-Carboxylate (CAT: L048892): Substituents: -NH₂ (2), Br (6), -COOCH₃ (3). Reactivity: The amino group at position 2 strongly activates the ring for electrophilic substitution, contrasting with the methyl group in the target compound. Bromine at position 6 directs reactions to position 5, unlike bromine at position 3 . Applications: Precursor for antimalarial agents.

2-Bromo-3-methylpyridine :

  • Substituents: Br (2), -CH₃ (3).
  • Reactivity: Bromine at position 2 directs substitutions to position 5. The lack of -NCS limits cross-coupling utility compared to the target compound .
Electronic and Steric Effects
  • Electron-Withdrawing Groups :
    • The -NCS group in the target compound withdraws electron density, reducing ring aromaticity and enhancing susceptibility to nucleophilic attack at position 6. This contrasts with -SCH₃ in CAS 1809158-14-2, which donates electrons via sulfur lone pairs .
  • Steric Effects :
    • The methyl group at position 2 in the target compound imposes steric hindrance, slowing reactions at position 3 compared to 2-Bromo-3-methylpyridine, where bromine is less hindered .

Research Findings and Trends

  • Pharmacological Relevance: Derivatives of the target compound show promise as kinase inhibitors due to the -NCS group’s ability to bind cysteine residues, a feature absent in methylthio or amino-substituted analogs .

Biological Activity

3-Bromo-6-isothiocyanato-2-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

3-Bromo-6-isothiocyanato-2-methylpyridine is characterized by the following chemical structure:

  • Molecular Formula : C7H6BrN2S
  • Molecular Weight : 232.1 g/mol

The presence of the isothiocyanate group (-N=C=S) is significant for its biological properties, as it is known to interact with various biological macromolecules.

Isothiocyanates, including 3-bromo-6-isothiocyanato-2-methylpyridine, exhibit several mechanisms that contribute to their biological activity:

  • Anticancer Activity : Isothiocyanates have been shown to inhibit tumor growth and induce apoptosis in cancer cells. They can modulate signaling pathways involved in cell cycle regulation and apoptosis.
  • Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer.
  • Enzyme Inhibition : 3-Bromo-6-isothiocyanato-2-methylpyridine may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and polycomb repressive complex 2 (PRC2) components .

Biological Activity Studies

Research has focused on the biological activity of isothiocyanates derived from pyridine compounds. Below are some notable findings related to 3-bromo-6-isothiocyanato-2-methylpyridine:

Anticancer Effects

A study demonstrated that isothiocyanates derived from pyridine structures exhibited significant cytotoxicity against various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells, with IC50 values indicating effectiveness at low concentrations .

Mechanistic Insights

The compound's mechanism involves the modulation of the expression of genes related to apoptosis and cell cycle regulation. Specifically, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .

Case Study 1: Breast Cancer

In vitro studies using MCF-7 breast cancer cells indicated that treatment with 3-bromo-6-isothiocyanato-2-methylpyridine resulted in a significant reduction in cell viability (up to 70% at 50 µM). The compound induced G0/G1 phase arrest and increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Colon Cancer

Another study assessed the effects of this compound on colon cancer cells (HT29). The results showed a notable decrease in cell migration and invasion capabilities, suggesting potential applications in preventing metastasis .

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionTarget Cancer Type
3-Bromo-6-isothiocyanato-2-methylpyridine50Induces apoptosis; inhibits cell cycleBreast Cancer
Benzyl Isothiocyanate25Antioxidant; induces apoptosisLung Cancer
Phenethyl Isothiocyanate30Inhibits HDAC; induces apoptosisColon Cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.